Bifidenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The first total synthesis of bifidenone was achieved in 12 steps starting from commercially available 1,4-dioxaspiro[4.5]decan-8-one . The synthesis includes a newly developed method to generate the dihydrobenzodioxolone core by palladium-catalyzed aerobic dehydrogenation . The three stereocenters were installed with an AD-mix-β dihydroxylation step followed by a late-stage palladium-catalyzed decarboxylation-allylation procedure
Chemical Reactions Analysis
Bifidenone undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of this compound involves palladium-catalyzed aerobic dehydrogenation and decarboxylation-allylation . Common reagents used in these reactions include palladium catalysts and AD-mix-β for dihydroxylation . The major products formed from these reactions are intermediates that lead to the final this compound structure.
Scientific Research Applications
Bifidenone has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as a tubulin polymerization inhibitor, which makes it a promising candidate for cancer treatment . This compound exhibits antiproliferative activity against a range of human cancer cell lines, making it an attractive candidate for further development . Additionally, its unique chemical structure allows for the synthesis of various analogues, which can be used to study structure-activity relationships and develop more potent derivatives .
Mechanism of Action
Bifidenone exerts its effects by inhibiting tubulin polymerization, which is crucial for cell division. By disrupting the formation of microtubules, this compound effectively halts the proliferation of cancer cells . The molecular targets of this compound include tubulin, a protein that is essential for the formation of microtubules . The pathways involved in its mechanism of action are primarily related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Bifidenone is unique due to its specific inhibition of tubulin polymerization and its novel chemical structure. Similar compounds include other tubulin polymerization inhibitors such as paclitaxel and vinblastine . this compound has demonstrated more potent antiproliferative activity against taxane-resistant cell lines compared to paclitaxel . This makes this compound a valuable addition to the arsenal of tubulin polymerization inhibitors, offering potential advantages in overcoming drug resistance in cancer treatment.
Properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(6S,7aR)-7a-[(2S)-1-(3,4-dimethoxyphenyl)propan-2-yl]-6-prop-2-enyl-6,7-dihydro-1,3-benzodioxol-5-one |
InChI |
InChI=1S/C21H26O5/c1-5-6-16-12-21(20(11-17(16)22)25-13-26-21)14(2)9-15-7-8-18(23-3)19(10-15)24-4/h5,7-8,10-11,14,16H,1,6,9,12-13H2,2-4H3/t14-,16-,21+/m0/s1 |
InChI Key |
BHTLRQBVGVBCSE-WDUKFBBWSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@]23C[C@@H](C(=O)C=C2OCO3)CC=C |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C23CC(C(=O)C=C2OCO3)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.